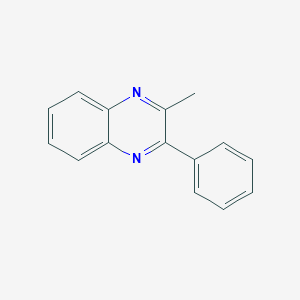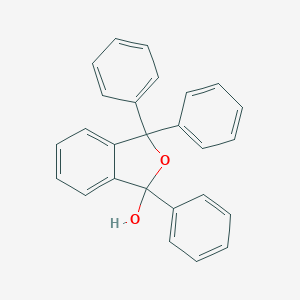
1-Hydroxy-1,3,3-triphenylphthalan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-1,3,3-triphenylphthalan (HTP) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. HTP is a derivative of triphenylphthalide, which is known for its various biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic properties. In
Aplicaciones Científicas De Investigación
1-Hydroxy-1,3,3-triphenylphthalan has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-1,3,3-triphenylphthalan is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in the inflammatory response and angiogenesis. It may also induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB signaling pathway. This compound has also been shown to inhibit the proliferation and migration of cancer cells, as well as the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Hydroxy-1,3,3-triphenylphthalan in lab experiments is its high purity and yield. It is also relatively easy to synthesize compared to other compounds with similar biological activities. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 1-Hydroxy-1,3,3-triphenylphthalan. One of the areas of interest is the development of this compound-based photosensitizers for photodynamic therapy in cancer treatment. Another area of interest is the investigation of this compound's potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Furthermore, the development of novel synthetic methods for this compound and its derivatives may lead to the discovery of new compounds with improved biological activities.
Métodos De Síntesis
1-Hydroxy-1,3,3-triphenylphthalan can be synthesized from triphenylphthalide through a one-step reaction with hydrogen peroxide in the presence of a catalytic amount of trifluoroacetic acid. This method provides a high yield of this compound with a purity of up to 98%.
Propiedades
Número CAS |
1718-90-7 |
|---|---|
Fórmula molecular |
C26H20O2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
1,3,3-triphenyl-2-benzofuran-1-ol |
InChI |
InChI=1S/C26H20O2/c27-26(22-16-8-3-9-17-22)24-19-11-10-18-23(24)25(28-26,20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-19,27H |
Clave InChI |
WJEOSIAOQFJNER-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(O2)(C4=CC=CC=C4)O)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(O2)(C4=CC=CC=C4)O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



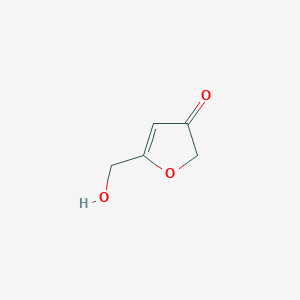

![6-[2-(5-Nitrofuran-2-yl)ethenyl]pyridazin-3-amine](/img/structure/B157038.png)
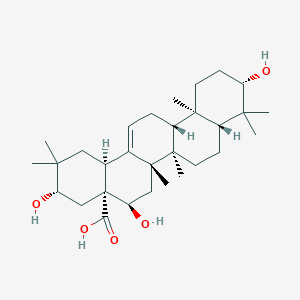
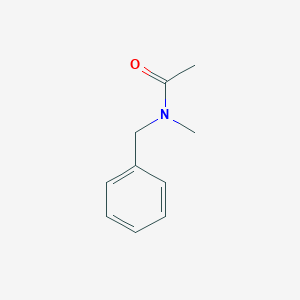
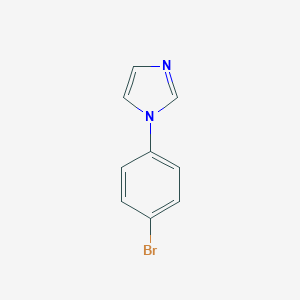
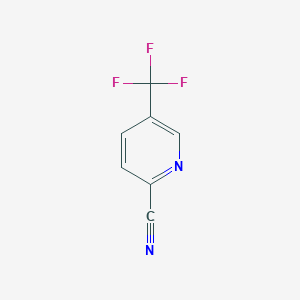
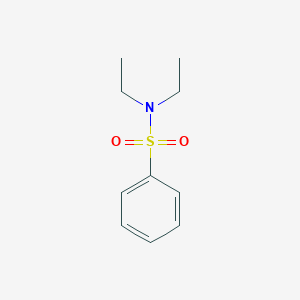
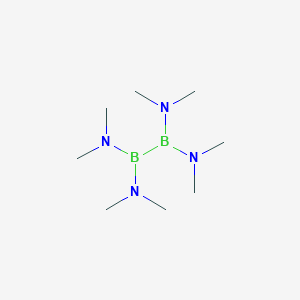
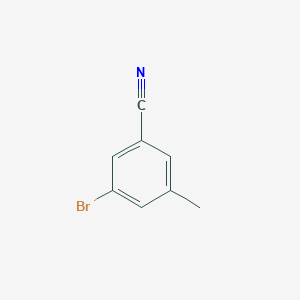
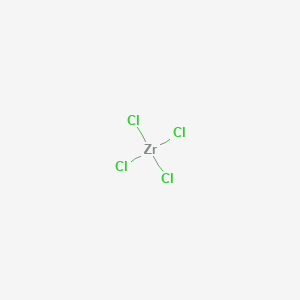
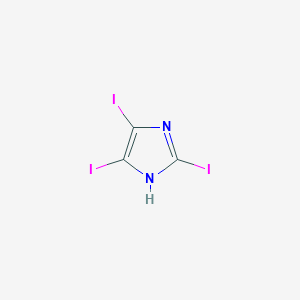
![3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione](/img/structure/B157060.png)
